2-Chloro-4,5,7-trimethylquinoline

Description

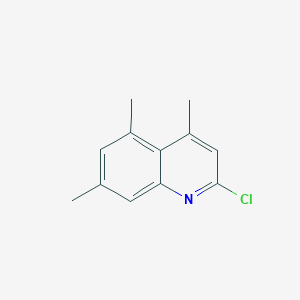

2-Chloro-4,5,7-trimethylquinoline is a distinct chemical entity within the larger family of substituted quinolines. It is a heterocyclic aromatic compound characterized by a quinoline (B57606) core structure, which is a fused system of a benzene (B151609) ring and a pyridine (B92270) ring. This particular derivative is distinguished by a chlorine atom at the 2-position and three methyl groups at the 4, 5, and 7-positions. While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several important areas of chemical investigation. It is recognized as a research chemical and organic raw material, available from various commercial suppliers. abovchem.comsigmaaldrich.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 329210-71-1 |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.69 g/mol |

| IUPAC Name | This compound |

| InChI Key | LPTKXGDEXQXRMU-UHFFFAOYSA-N |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8 °C |

This data is compiled from commercially available sources. abovchem.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5,7-trimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTKXGDEXQXRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4,5,7 Trimethylquinoline and Substituted Quinoline Analogs

Classical Quinoline (B57606) Synthesis Approaches

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that have become cornerstones of heterocyclic chemistry. nih.gov These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Skraup Reaction and its Modified Protocols

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a robust method for producing quinolines. iipseries.org The reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. pharmaguideline.com The initial step is the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org This is followed by a Michael addition of the aniline to the acrolein, and subsequent cyclization and oxidation to yield the quinoline ring. pharmaguideline.com

Modifications to the Skraup reaction have been developed to mitigate the often-violent nature of the original procedure and to improve yields. One significant improvement involves the use of acetylated amines instead of free amines, which leads to a less vigorous reaction and a substantial increase in the yield of the quinoline product. cdnsciencepub.com The regioselectivity of the Skraup reaction is an important consideration. For instance, the reaction of 3-substituted anilines generally results in a mixture of 5- and 7-substituted quinolines, with the 7-substituted isomer often being the predominant product. researchgate.net

Combes Quinoline Synthesis: Mechanism and Regioselectivity

The Combes quinoline synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. wikipedia.orgwikiwand.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to furnish the substituted quinoline. wikipedia.org

The mechanism involves the initial protonation of a carbonyl group of the β-diketone, followed by nucleophilic attack by the aniline. wikipedia.orgyoutube.com Subsequent dehydration leads to the formation of an enamine, which upon protonation and cyclization, forms the quinoline ring. youtube.com The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone. wikiwand.com Studies have shown that the bulkiness of the substituents can direct the cyclization to favor one regioisomer over another. For example, using methoxy-substituted anilines and a β-diketone with a bulky group can lead to the preferential formation of 2-substituted quinolines. wikiwand.com

Doebner-von Miller Reaction and Variants

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines, often considered a modification of the Skraup synthesis. wikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org

The reaction mechanism is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by cyclization and oxidation to form the quinoline ring. A variety of catalysts have been employed to promote this reaction, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as tin tetrachloride. wikipedia.org The Doebner-von Miller reaction has been successfully used to synthesize a range of substituted quinoline derivatives in moderate to excellent yields. ukzn.ac.za

Friedländer Condensation and Derivatives

The Friedländer synthesis is a straightforward and widely used method for producing polysubstituted quinolines. researchgate.neteurekaselect.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. researchgate.netjk-sci.com The reaction can be catalyzed by acids or bases and can also proceed under neutral conditions. researchgate.net

The generally accepted mechanism involves the initial formation of a Schiff base, followed by an internal aldol-type condensation and subsequent dehydration to yield the quinoline. thieme-connect.com However, for acid-catalyzed procedures, an alternative mechanism involving an initial aldol addition followed by cyclization cannot be ruled out. thieme-connect.com A variety of catalysts, including silica-supported phosphorus pentoxide (P2O5/SiO2), have been shown to efficiently promote the Friedländer reaction, often under solvent-free conditions, leading to high yields and short reaction times. ijcce.ac.ir

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgdrugfuture.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org This is followed by a thermal cyclization of the resulting intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

The cyclization step typically requires high temperatures, often above 250°C, which can lead to side reactions. mdpi.com The use of high-boiling inert solvents like diphenyl ether can improve the yields of the cyclization. mdpi.com The regioselectivity of the Gould-Jacobs reaction is a critical aspect, as cyclization can occur at either of the two ortho positions of an asymmetrically substituted aniline, potentially leading to a mixture of products. mdpi.com

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a method for preparing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions, particularly temperature, play a crucial role in determining the product. At lower to moderate temperatures, the reaction favors the formation of a β-arylaminoacrylate intermediate, which upon thermal cyclization, yields a 4-hydroxyquinoline. pharmaguideline.comwikipedia.org

In contrast, at higher temperatures (around 140°C), the aniline may react with the ester group of the β-ketoester to form a β-keto anilide. This intermediate, upon cyclization, leads to a 2-hydroxyquinoline (B72897) in what is known as the Knorr quinoline synthesis. wikipedia.org The Conrad-Limpach synthesis often requires high-boiling solvents to facilitate the high-energy cyclization step. nih.gov

Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classical method for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.

The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde. The aniline derivative condenses with the carbonyl compound to form an imine, which is in equilibrium with its enamine tautomer. Subsequent cyclization and dehydration of the enamine yield the final quinoline-4-carboxylic acid product.

A variation of this reaction, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. While the traditional Pfitzinger reaction often utilizes strong bases like sodium or potassium hydroxide, which can lead to harsh reaction conditions, modern modifications have explored more environmentally friendly approaches, such as using micellar media to reduce the harshness of the basic effluents.

Contemporary Catalytic and Environmentally Benign Synthetic Routes

In recent decades, a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis has been observed. These contemporary approaches prioritize the use of non-toxic catalysts, milder reaction conditions, and adherence to the principles of green chemistry.

Transition Metal-Free Catalysis in Quinoline Construction

The development of transition-metal-free catalytic systems for quinoline synthesis has gained considerable traction as it circumvents the issues associated with the cost, toxicity, and environmental impact of many transition metals. These methods often rely on the use of organocatalysts or simple inorganic reagents to promote the desired transformations.

One notable approach involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils, facilitated by methanesulfonic acid (MSA) and sodium iodide (NaI), to produce 3-acyl quinolines in high yields. This strategy is characterized by its operational simplicity and broad substrate scope. Another innovative transition-metal-free method involves the direct conversion of lignin (B12514952) β-O-4 model compounds into functionalized quinolines, representing a potential route from biomass to valuable heterocyclic chemicals. This process involves a cascade of reactions including selective C-O bond cleavage, dehydrogenation, aldol condensation, and C-N bond formation.

Furthermore, a one-pot reaction cascade for synthesizing 3-substituted quinolines from acetophenones and anthranils has been developed, where DMSO serves as both the solvent and a one-carbon source, highlighting a highly atom-economical and environmentally benign approach. The indirect Friedländer synthesis of quinolines from 2-aminobenzylic alcohol derivatives and ketones or alcohols, using a base like potassium tert-butoxide, also provides an efficient route to polysubstituted quinolines without the need for a transition-metal catalyst.

Ultrasound Irradiation Protocols for Quinoline Synthesis

The application of ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. This technique aligns well with the principles of green chemistry by promoting energy efficiency.

Ultrasound-assisted synthesis has been successfully employed for the one-pot, rapid synthesis of 2-substituted quinolines in water, using SnCl₂·2H₂O as a pre-catalyst. This method involves a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate. Another example is the catalyst-free synthesis of fused chromeno[4,3-b]quinolin-6-ones under ultrasound irradiation, where the reaction of 4-chloro-3-formylcoumarin with anilines proceeds rapidly in ethanol (B145695) to give high yields of the desired products.

The use of basic ionic liquids in aqueous media under ultrasonic irradiation provides a green and efficient method for the condensation of isatin with ketones to synthesize quinolines. This approach offers high selectivity and avoids subsidiary reactions like aldol condensation.

Regioselective Synthesis of 2-Chloroquinoline (B121035) Derivatives

The synthesis of 2-chloroquinolines is a cornerstone of heterocyclic chemistry, providing key intermediates for the development of pharmaceuticals and functional materials. The reactivity of the quinoline ring allows for the introduction of a chlorine atom at the C-2 position with high selectivity, a feature that is exploited in numerous synthetic protocols.

Strategies for Site-Specific Chlorine Introduction at the C-2 Position

The introduction of a chlorine atom specifically at the C-2 position of the quinoline nucleus is typically achieved through two primary and highly reliable methods: the chlorination of a 2-quinolone precursor and the Vilsmeier-Haack reaction.

Chlorination of 2-Quinolones: A prevalent and efficient strategy involves the conversion of a corresponding 2-quinolone (or quinolin-2(1H)-one) to the 2-chloroquinoline. 2-Quinolones are cyclic amides and their carbonyl oxygen can be replaced by a chlorine atom using various chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) are commonly employed for this transformation. arabjchem.orgresearchgate.net The reaction proceeds by activation of the carbonyl group, followed by nucleophilic attack of the chloride ion. This method is exceptionally regioselective for the C-2 position due to the inherent reactivity of the amide functional group within the heterocyclic ring. For instance, chlorination of a 4-hydroxy-2(1H)-quinolone with phosphorus oxychloride yields the corresponding 2,4-dichloroquinoline (B42001) in good yield. arabjchem.org

The Vilsmeier-Haack Reaction: This reaction provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. bohrium.comresearchgate.netijpcbs.com The Vilsmeier reagent, a chloromethyleniminium salt generated in situ from a formamide (B127407) (like N,N-dimethylformamide, DMF) and a chlorinating agent (like POCl₃), acts as the electrophile. tcichemicals.com The reaction with an N-arylacetamide leads to a cyclization and chlorination cascade, yielding the 2-chloroquinoline derivative. The mechanism inherently directs the chlorine atom to the C-2 position and simultaneously installs a formyl group at C-3. rsc.org The reaction is particularly effective for acetanilides bearing electron-donating groups. bohrium.comresearchgate.net

The table below summarizes typical conditions for the Vilsmeier-Haack reaction leading to substituted 2-chloro-3-formylquinolines, illustrating the versatility of this method.

| Starting Acetanilide | Reagents | Conditions | Product | Yield (%) | Reference |

| Acetanilide | POCl₃, DMF | 90°C | 2-chloro-3-formylquinoline | 60-80 | bohrium.com |

| m-Methoxyacetanilide | POCl₃, DMF | 90°C | 2-chloro-7-methoxy-3-formylquinoline | Good | bohrium.com |

| m-Methylacetanilide | POCl₃, DMF | 90°C | 2-chloro-7-methyl-3-formylquinoline | Good | bohrium.com |

| o-Methylacetanilide | POCl₃, DMF | 90°C | 2-chloro-8-methyl-3-formylquinoline | Good | bohrium.com |

This table is representative of the general Vilsmeier-Haack reaction for 2-chloroquinoline synthesis.

Directed Introduction and Control of Alkyl Substituents (4,5,7-trimethyl)

To synthesize the target molecule, 2-Chloro-4,5,7-trimethylquinoline, the strategic placement of the three methyl groups is as critical as the C-2 chlorination. This is typically achieved by choosing a starting material that already contains some of the required substituents, and then constructing the quinoline ring in a way that introduces the remaining groups at the desired positions.

A logical and established approach is to begin with a substituted aniline that will form the benzene (B151609) portion of the quinoline ring. For the target 5,7-dimethyl substitution pattern, 3,5-dimethylaniline (B87155) is the ideal starting material. rsc.orgnih.gov The challenge then becomes the introduction of the methyl group at the C-4 position and the chloro group at the C-2 position.

Several classic quinoline syntheses can be adapted for this purpose:

Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgyoutube.com To introduce methyl groups at both the C-2 and C-4 positions, acetylacetone (B45752) (pentane-2,4-dione) is the reagent of choice. Reacting 3,5-dimethylaniline with acetylacetone under acidic conditions would lead to the formation of 2,4,5,7-tetramethylquinoline (B593166) . acs.org This intermediate is a crucial stepping stone to the final product.

Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds, often generated in situ, to react with anilines in the presence of acid. wikipedia.orgnih.goviipseries.org By carefully selecting the carbonyl precursors, one could theoretically construct the desired substitution pattern, though controlling the regioselectivity can be more challenging than in the Combes synthesis for this specific target.

The table below shows examples of polysubstituted quinolines synthesized using methods that control alkyl substituent placement.

| Aniline Component | Carbonyl Component | Method | Product | Reference |

| m-Toluidine | Acetylacetone | Combes | 2,4,7-Trimethylquinoline | acs.org |

| 3-Amino-4-chlorotoluene | Acetylacetone | Combes | 8-Chloro-2,4,5-trimethylquinoline | acs.org |

| Aniline | α,β-Unsaturated carbonyl | Doebner-von Miller | Substituted quinolines | wikipedia.org |

| 3,5-Dimethylaniline | Benzaldehyde, Embelin | Three-component | Dihydroquinoline derivative | nih.gov |

This table illustrates how the choice of starting materials in classic quinoline syntheses directs the final substitution pattern.

Advanced Approaches to this compound Synthesis

Building upon the foundational strategies, a plausible multi-step synthetic route for this compound can be proposed. This approach combines a classic ring-forming reaction with subsequent functional group transformations to achieve the target structure with high fidelity.

A Proposed Multi-Step Synthesis:

Step 1: Combes Synthesis of 2,4,5,7-Tetramethylquinoline. The reaction of 3,5-dimethylaniline with acetylacetone in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), would yield 2,4,5,7-tetramethylquinoline. This reaction establishes the complete carbon skeleton with the correct placement of all four methyl groups. wikipedia.orgacs.org

Step 2: Synthesis of 2,4,5,7-Tetramethylquinoline N-oxide. The resulting tetramethylquinoline can be oxidized to its corresponding N-oxide. This is a critical activation step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The nitrogen atom's lone pair is oxidized, which alters the electronic properties of the quinoline ring, making the C-2 position more susceptible to nucleophilic attack.

Step 3: Regioselective Chlorination. The 2,4,5,7-tetramethylquinoline N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃). The N-oxide functionality directs the chlorination specifically to the C-2 position, with concomitant deoxygenation of the N-oxide, to afford the final product, This compound .

This sequence represents a robust and logical pathway, leveraging well-understood principles of quinoline chemistry to control the regiochemical outcome at each step. The initial Combes synthesis sets the alkyl substitution pattern, and the subsequent N-oxidation/chlorination sequence provides a reliable method for introducing the chlorine atom at the desired C-2 position, a task that would be difficult to achieve via direct chlorination of the tetramethylquinoline precursor.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4,5,7 Trimethylquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a fundamental tool for mapping the molecular structure of 2-chloro-4,5,7-trimethylquinoline. It provides in-depth information on the chemical environment and connectivity of the constituent atoms by examining the magnetic behaviors of their nuclei.

The ¹H NMR spectrum of this compound reveals specific signals for the protons attached to the aromatic ring and the methyl groups. The positions of these signals, or chemical shifts (δ), are determined by the electronic environment surrounding each proton.

Typically, the methyl groups located at positions 4, 5, and 7 produce distinct singlet signals in the upfield portion of the spectrum. The aromatic protons of the quinoline (B57606) ring are found further downfield. The proton at the C3 position generally appears as a singlet. Similarly, the protons at the C6 and C8 positions also manifest as singlets, and the lack of splitting in these signals is a key characteristic confirming the substitution pattern on the ring.

Interactive Table: ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| C3-H | ~7.1-7.3 | Singlet |

| C6-H | ~7.3-7.5 | Singlet |

| C8-H | ~7.5-7.7 | Singlet |

| C4-CH₃ | ~2.4-2.6 | Singlet |

| C5-CH₃ | ~2.5-2.7 | Singlet |

| C7-CH₃ | ~2.4-2.6 | Singlet |

Providing complementary data to ¹H NMR, ¹³C NMR spectroscopy details the carbon framework of the molecule. The spectrum shows a distinct signal for every unique carbon atom within this compound.

The methyl group carbons are observed in the most upfield region of the spectrum. The aromatic and heterocyclic carbons resonate at lower fields. The carbon atom bonded to the chlorine, C2, is typically shifted further downfield due to the electronegativity of the chlorine atom.

Interactive Table: ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| C4-CH₃ | ~18-20 |

| C5-CH₃ | ~20-22 |

| C7-CH₃ | ~20-22 |

| C3 | ~121-123 |

| C6 | ~124-126 |

| C8 | ~128-130 |

| C4a | ~145-147 |

| C8a | ~146-148 |

| C2 | ~150-152 |

| C4 | ~157-159 |

| C5 | ~134-136 |

| C7 | ~137-139 |

To unequivocally determine the regiochemistry of the nitrogen-containing ring and verify substituent placement, advanced NMR methods like Heteronuclear Multiple Bond Correlation (HMBC) are utilized. The ¹H-¹⁵N HMBC experiment is particularly crucial for establishing connections between protons and the nitrogen atom over multiple bonds.

For a quinoline derivative such as this compound, the ¹⁵N chemical shift provides insight into the nitrogen atom's electronic environment. The ¹H-¹⁵N HMBC spectrum would display correlations between the nitrogen atom (N1) and adjacent protons, such as the C8 proton. These correlations offer conclusive proof of the connectivity within the heterocyclic ring, which is vital for distinguishing between potential isomers.

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.

Aromatic C-H stretching vibrations are typically found in the 3000–3100 cm⁻¹ range, while the aliphatic C-H stretches of the methyl groups appear between 2850 and 3000 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the quinoline ring result in strong absorptions in the 1450–1650 cm⁻¹ region. rsc.org The C-Cl stretching vibration is expected in the lower frequency region, generally between 600 and 800 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains various C-H bending vibrations that create a unique pattern for the compound. rsc.org

Interactive Table: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 |

| C=C and C=N Stretch (Quinoline Ring) | 1450-1650 |

| C-Cl Stretch | 600-800 |

FT-Raman spectroscopy offers complementary data to FT-IR, as it is more sensitive to non-polar and symmetric bonds.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the quinoline ring are expected to be strong. The C=C and C=N stretching modes will also be prominent. The symmetric C-H stretching of the methyl groups and the C-Cl stretch will also produce characteristic bands. The combined analysis of FT-IR and FT-Raman spectra allows for a thorough assignment of the molecule's vibrational modes.

Interactive Table: Characteristic FT-Raman Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Symmetric Quinoline Ring Stretch | Strong Intensity |

| C=C and C=N Stretch | Prominent Bands |

| Symmetric CH₃ Stretch | Characteristic Bands |

| C-Cl Stretch | Observable Band |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For quinoline and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands that correspond to π-π* and n-π* electronic transitions.

In a general context for similar quinoline systems, absorption peaks are typically observed that correspond to π-π* and n-π* transitions. researchgate.net The π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n-π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital, are typically of lower intensity. The specific wavelengths and intensities of these absorptions for this compound would be influenced by the substitution pattern of the chloro and trimethyl groups on the quinoline core.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Solvent |

| ~250 | High | π-π | Ethanol (B145695) |

| ~315 | Low | n-π | Ethanol |

| Note: This table is illustrative and based on general characteristics of quinoline derivatives. Actual experimental values may vary. |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₂ClN), the molecular weight is 205.68 g/mol . guidechem.com

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙). The presence of a chlorine atom is readily identifiable from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. msu.edu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. libretexts.orguni-saarland.de For this compound, key fragmentation steps could include:

Loss of a chlorine atom: This would result in a fragment ion at m/z [M-Cl]⁺.

Loss of a methyl radical: Cleavage of a methyl group would lead to a fragment at m/z [M-CH₃]⁺.

Ring fragmentation: The quinoline ring system itself can undergo cleavage, leading to a complex pattern of smaller fragment ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| 205/207 | [C₁₂H₁₂ClN]⁺˙ | Molecular ion peak with characteristic chlorine isotopic pattern. |

| 190/192 | [C₁₁H₉ClN]⁺˙ | Loss of a methyl radical (CH₃). |

| 170 | [C₁₂H₁₂N]⁺ | Loss of a chlorine atom (Cl). |

| Note: The relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. northwestern.edu

Table 3: Illustrative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Value (for 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8063 (10) |

| b (Å) | 17.757 (3) |

| c (Å) | 7.8675 (10) |

| β (°) | 91.559 (8) |

| Source: researchgate.net |

This data for a related compound highlights the type of precise structural information that can be obtained through X-ray crystallography, offering an unparalleled view of the molecule's solid-state conformation.

Theoretical and Computational Studies on 2 Chloro 4,5,7 Trimethylquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely employed in chemistry and materials science to predict and analyze molecular properties. niscpr.res.in DFT calculations for quinoline (B57606) derivatives are typically performed using specific functionals, like the popular B3LYP hybrid functional, in conjunction with a basis set such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netkuleuven.be These calculations provide fundamental insights into the molecule's geometry, stability, and reactivity.

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located. niscpr.res.in

For a molecule like 2-Chloro-4,5,7-trimethylquinoline, this optimization would yield precise values for all its geometric parameters. For instance, calculations on the related molecule 2-chloro-3-methylquinoline (B1584123) have determined the bond lengths and angles of its quinoline ring system. scirp.org It is generally observed that theoretical calculations performed in the gas phase may show slight deviations from experimental data obtained from solid-phase techniques like X-ray crystallography, due to the absence of intermolecular interactions in the computational model. nih.gov The substitution of the quinoline ring with a chlorine atom and multiple methyl groups is expected to cause minor distortions in the ring parameters compared to the unsubstituted quinoline. scirp.org

If data were available, a table comparing the calculated bond lengths (in Ångströms, Å) and bond angles (in degrees, °) of this compound would be presented here.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The absence of any imaginary (negative) frequencies in the output confirms that the optimized structure is a true energy minimum. nih.gov

For each calculated frequency, the corresponding vibrational mode (e.g., C-H stretching, C=C bending, ring torsion) is assigned. This theoretical assignment is invaluable for interpreting experimental spectra. For example, in studies of other quinoline derivatives, DFT calculations have been used to assign the bands in experimentally observed FT-IR and FT-Raman spectra. researchgate.net Often, the calculated harmonic frequencies are scaled by a specific factor to correct for systematic errors and improve agreement with experimental results. researchgate.net

A comprehensive table listing the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and detailed assignments for the vibrational modes of this compound would be included in this section if such data were published.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. muni.cz A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.czresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. scirp.org This charge transfer interaction is often responsible for the bioactivity of a molecule. scirp.org For many quinoline derivatives, the HOMO-LUMO gap has been calculated to understand their chemical activity and potential applications in areas like optoelectronics. unesp.brnih.gov For instance, the calculated HOMO-LUMO gap for quinoline itself is approximately 4.83 eV. scirp.org

A data table presenting the calculated energies of the HOMO and LUMO orbitals and the resulting energy gap (typically in electron volts, eV) for this compound would be featured here.

Ab Initio Hartree-Fock (HF) Calculations

Ab initio Hartree-Fock (HF) theory is another foundational method in computational chemistry. Unlike DFT, it does not rely on empirically fitted parameters. HF calculations are often performed alongside DFT to provide a comparative analysis of molecular properties. researchgate.net While generally considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, the HF method can still provide valuable insights. researchgate.net

In studies of various quinoline compounds, geometric parameters and vibrational frequencies have been calculated using both HF and DFT methods. researchgate.net Comparing the results from both approaches against experimental data helps to assess the performance and reliability of each computational level for the specific molecular system under investigation. researchgate.net

Quantum Chemical Calculations for Isomer and Tautomer Stability and Energetics

Quantum chemical calculations are essential for studying isomerism and tautomerism, phenomena where molecules with the same chemical formula exist in different structural forms. These calculations can predict the relative stabilities of different isomers or tautomers by computing their total energies or Gibbs free energies. nih.govmdpi.com

For quinoline derivatives, particularly those with hydroxyl or amino groups, tautomerism can be a significant factor in their chemical behavior. nih.govbeilstein-journals.org Computational studies can map the potential energy surface for the interconversion between tautomers, identifying the transition states and calculating the energy barriers for the transformation. mdpi.com For example, calculations on N-acylhydrazones of quinoline-3-carbaldehyde have shown that they can exist as mixtures of equilibrating cis/trans amide conformers in solution. mdpi.com Similarly, studies on 7-hydroxy-8-(azophenyl)quinoline have used DFT to determine the relative energies of its azo and hydrazone tautomers. nih.gov For this compound, theoretical calculations could explore the stability of potential positional isomers or any relevant tautomeric forms, although significant tautomerism is not immediately expected for this specific structure.

Solvation Effects in Computational Modeling

Chemical reactions and equilibria are most often observed in solution, where interactions between the solute and solvent molecules can significantly influence molecular properties and stability. Computational models can account for these interactions using various solvation models. researchgate.net

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a defined dielectric constant. unesp.br This approach allows for the calculation of properties like geometry, energy, and spectra in different solvents. researchgate.netunesp.br Studies on quinoline derivatives have shown that solvent polarity can have a significant effect on properties like the dipole moment and the relative stability of tautomers. researchgate.netacs.org For instance, calculations on halogenated quinoline derivatives in both gaseous and aqueous phases have demonstrated that the aqueous environment can enhance molecular stability. acs.org By comparing gas-phase calculations with those incorporating a solvation model, researchers can gain a more realistic understanding of a molecule's behavior under experimental conditions. utrgv.edu

Structure Reactivity Relationship Investigations of 2 Chloro 4,5,7 Trimethylquinoline Scaffolds

Influence of Chlorine Substitution on Reaction Kinetics and Thermodynamics

The presence of a chlorine atom on the quinoline (B57606) ring significantly impacts its reactivity in chemical transformations. The chlorine atom, being an electron-withdrawing group, influences the electron density distribution within the quinoline scaffold, thereby affecting the rates and outcomes of various reactions.

The chlorine at the C2-position of the quinoline ring plays a crucial role in facilitating nucleophilic substitution reactions. This is because the electron-withdrawing nature of the chlorine atom makes the C2-carbon more electrophilic and susceptible to attack by nucleophiles. Consequently, the chloro group can be readily displaced by various nucleophiles such as amines, thiols, and alkoxy groups, providing a versatile route for the synthesis of a wide array of functionalized quinoline derivatives.

Studies on the kinetics of nucleophilic substitution reactions of chloroquinolines have revealed important insights. For instance, the reaction of 2-chloroquinoline (B121035) with piperidine (B6355638) demonstrates that the reactivity is influenced by the solvent's dielectric constant in aprotic solvents. researchgate.net Interestingly, 2-chloroquinoline exhibits a higher reactivity towards methoxide (B1231860) ions compared to its 4-chloro counterpart, a phenomenon attributed to the α-aza effect. researchgate.net This effect is thought to arise from electrostatic interactions. researchgate.net In contrast to its tendency to facilitate nucleophilic substitution, the chlorine substituent can decelerate the addition of nucleophiles at the position it occupies in certain reactions, such as the Vicarious Nucleophilic Substitution (VNS). mdpi.com

From a thermodynamic perspective, the substitution of a chlorine atom can stabilize the resulting molecule. The electron-withdrawing effect of chlorine can stabilize carbanions generated during a reaction by facilitating the abstraction of a proton. mdpi.com It also exerts a moderate stabilizing effect on carbenes, carbocations, and radicals. mdpi.com Vapour pressure measurements of binary systems involving quinoline have shown that quinoline can form complexes with various solvents, and the strength of these interactions is influenced by the nature of the solvent. rsc.org For example, quinoline forms strong complexes with chloroform (B151607) and methylene (B1212753) chloride. rsc.org

The table below summarizes the effect of chlorine substitution on the reactivity of the quinoline ring.

| Reaction Type | Effect of Chlorine at C2 | Reference |

| Nucleophilic Substitution | Facilitates reaction by increasing electrophilicity of C2 | |

| Reaction with Piperidine | Reactivity influenced by solvent's dielectric constant | researchgate.net |

| Reaction with Methoxide | Higher reactivity than 4-chloroquinoline (B167314) (α-aza effect) | researchgate.net |

| Vicarious Nucleophilic Substitution | Decelerates nucleophilic addition at the C2 position | mdpi.com |

Effects of Methyl Group Substitution on Reaction Pathways and Site Selectivity

The introduction of methyl groups onto the quinoline scaffold significantly influences reaction pathways and site selectivity. These effects are primarily due to the electron-donating nature and steric hindrance of the methyl groups.

Methyl groups, being electron-donating, can enhance the reactivity of the quinoline ring towards electrophiles. numberanalytics.com For example, a methyl group at the 4-position can direct electrophilic substitution to the 5-position due to its inductive effect. numberanalytics.com However, the position of the methyl group is crucial in determining the reaction's outcome. Substitution at the 2-position of pyridine (B92270), a related heterocyclic compound, decreases the reaction rate in certain cases, whereas substitution at the 3- or 4-position increases it. researchgate.net

In the context of hydrodesulfurization (HDS) reactions, the steric hindrance of methyl groups can alter the main reaction pathway. researchgate.net For instance, the presence of a methyl group on the β-carbon of quinoline increases the steric hindrance of the C=C bond, making the cleavage of the C-N bond more difficult. mdpi.com Conversely, a methyl group on the α-carbon can hinder the contact between the nitrogen atom and the catalyst's active sites, thereby weakening its competitive hydrodenitrogenation ability. mdpi.com

Site selectivity in reactions such as borylation is also heavily influenced by methyl substitution. For instance, in the iridium-catalyzed borylation of disubstituted quinolines, the position of the substituents dictates the site of borylation, allowing for selective functionalization at C2, C4, C6, and C7. thieme-connect.com Similarly, in cobalt-catalyzed C(8)-H-selective olefination and oxyarylation of quinoline-N-oxides, the presence of a substituent at the C-2 position can switch the reaction pathway from olefination to oxyarylation. rsc.org

The following table illustrates the impact of methyl group substitution on quinoline reactivity.

| Position of Methyl Group | Effect on Reactivity/Selectivity | Reaction Type | Reference |

| 4-position | Directs electrophilic substitution to the 5-position | Electrophilic Substitution | numberanalytics.com |

| 2-position (in pyridine) | Decreases reaction rate | Various | researchgate.net |

| 3- or 4-position (in pyridine) | Increases reaction rate | Various | researchgate.net |

| β-carbon | Increases steric hindrance, making C-N bond cleavage difficult | Hydrodesulfurization | mdpi.com |

| α-carbon | Hinders contact with catalyst, weakening competitive hydrodenitrogenation | Hydrodenitrogenation | mdpi.com |

| Various positions | Dictates site of borylation | Iridium-catalyzed Borylation | thieme-connect.com |

| 2-position | Switches pathway from olefination to oxyarylation | Cobalt-catalyzed C(8)-H Olefination/Oxyarylation | rsc.org |

Steric and Electronic Effects of Substituents on Molecular Reactivity

The reactivity of the 2-Chloro-4,5,7-trimethylquinoline scaffold is governed by a delicate interplay of steric and electronic effects of its substituents. The chlorine atom at the 2-position and the methyl groups at the 4, 5, and 7-positions collectively influence the molecule's electronic properties and spatial arrangement, thereby dictating its behavior in chemical reactions.

Electronic Effects:

Steric Effects:

The fused ring system of quinoline creates a rigid structure that can influence the approach of reactants. numberanalytics.com The methyl groups on the this compound scaffold introduce significant steric hindrance. This steric bulk can direct incoming reagents to less hindered positions, thereby controlling the site selectivity of reactions. rsc.org For example, in the cobalt-catalyzed functionalization of quinoline-N-oxides, steric factors governed the selectivity of product formation. rsc.org In some cases, steric hindrance can completely prevent a reaction from occurring at a particular site. For instance, 2,7-dichloroquinoline-N-oxide did not undergo Rh(III)-catalyzed C-8 alkylation, likely due to steric hindrance. rsc.org An optimal balance between steric and electronic factors is often necessary to achieve the desired reactivity and selectivity in chemical transformations. manchester.ac.uk

The following table summarizes the combined steric and electronic effects of substituents on quinoline reactivity.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity | Reference |

| Chlorine (at C2) | Electron-withdrawing | Moderate | Enhances susceptibility to nucleophilic attack at C2 and C4 | ecorfan.org |

| Methyl Groups | Electron-donating | Significant | Can direct electrophiles to specific positions and hinder attack at others | numberanalytics.comrsc.org |

| Nitrogen Atom | Electron-withdrawing | Part of the rigid ring | Makes the ring electron-deficient, directing electrophiles to the benzene (B151609) ring | numberanalytics.com |

Tautomeric Equilibria in Substituted Quinoline Systems and their Reactivity Implications

Tautomerism, the phenomenon of interconversion between two or more structural isomers that differ in the position of a proton and a double bond, is a significant aspect of quinoline chemistry with profound implications for reactivity. In substituted quinoline systems, the position of the tautomeric equilibrium can be influenced by the nature and position of the substituents, as well as the solvent.

A common form of tautomerism in quinoline derivatives is the keto-enol tautomerism, particularly in hydroxyquinolines. For instance, in 10-hydroxybenzo[h]quinoline, the introduction of an electron-acceptor substituent at the 7th position can lead to the appearance of a keto tautomer in the ground state. rsc.org The equilibrium between the enol and keto forms can be shifted by changing the solvent. rsc.org Theoretical calculations have shown that such substitutions can lead to a transition from a single-well to a double-well proton transfer mechanism. rsc.org

Similarly, in quinolin-4-one derivatives, a theoretical study using Density Functional Theory (DFT) revealed an equilibrium relationship between different tautomers. scirp.orgscirp.org The study indicated that the ketone forms are generally more stable and less reactive than the enol forms. scirp.orgscirp.org However, substituents can alter this reactivity. For example, a bromine substituent was found to increase the reactivity of quinolin-4-one, while a methoxyl group led to a more reactive enol form. scirp.orgscirp.org

In the case of 1-benzamidoisoquinoline derivatives, a related heterocyclic system, the tautomeric equilibrium between amide and enol forms could be controlled by the substitution effect. nih.govmdpi.com Strong electron-donating groups favored the amide form, while strong electron-accepting groups shifted the equilibrium towards the enol form. nih.govmdpi.com The stability of the tautomers was also influenced by intermolecular hydrogen bonds with the solvent. nih.govmdpi.com

The reactivity of these tautomeric forms can differ significantly. For instance, in isoxazolo[3,4-b]quinolin-3(1H)-ones, alkylation and acylation reactions occurred preferentially on the pyridine-type nitrogen atom of the more stable 9H-oxo tautomer. researchgate.net The quinolone-quinoline tautomerism has also been harnessed to achieve regioselective C8-borylation of 4-quinolones, where the reaction proceeds via transient O-borylated quinolines. researchgate.net

The table below provides examples of tautomeric equilibria in substituted quinoline systems and their implications.

| Quinoline System | Tautomeric Forms | Factors Influencing Equilibrium | Reactivity Implication | Reference |

| 10-Hydroxybenzo[h]quinoline | Enol and Keto | Electron-acceptor substituents, solvent | Transition from single- to double-well proton transfer | rsc.org |

| Quinolin-4-one derivatives | Ketone and Enol | Substituents (e.g., bromine, methoxyl) | Ketone form is more stable but less reactive | scirp.orgscirp.org |

| 1-Benzamidoisoquinoline derivatives | Amide and Enol | Electron-donating/accepting substituents, solvent | Amide form is generally more stable | nih.govmdpi.com |

| Isoxazolo[3,4-b]quinolin-3(1H)-ones | 9H-oxo, N1-oxo, 3-hydroxy | - | Reactions occur on the most stable tautomer | researchgate.net |

| 4-Quinolones | Quinolone and Quinoline | - | Enables regioselective C8-borylation via O-borylated intermediate | researchgate.net |

Applications of 2 Chloro 4,5,7 Trimethylquinoline in Broader Chemical Synthesis

Role as Versatile Synthetic Intermediates for Complex Heterocyclic Systems

2-Chloro-4,5,7-trimethylquinoline is an exemplary intermediate for the synthesis of complex heterocyclic systems. The reactive chlorine atom can be readily displaced by a diverse array of nucleophiles, particularly those containing nitrogen, oxygen, or sulfur, leading to the formation of new heterocyclic rings fused or linked to the quinoline (B57606) core.

For instance, reactions with binucleophilic reagents such as hydrazines, hydroxylamines, or aminothiols can initiate a sequence of substitution followed by intramolecular cyclization. This strategy is a powerful method for constructing fused-ring systems like triazolo-, oxazolo-, or thiazolo-quinolines. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-chloroquinolines is well-established. mdpi.comresearchgate.net For example, the reaction of 2-chloroquinolines with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazinoquinolines, which are key precursors to pyridazino-quinolines, a class of compounds investigated for various biological activities. rsc.org Similarly, reaction with thiourea (B124793) can lead to the formation of quinoline-2(1H)-thiones, which can be further manipulated. mdpi.com

This versatile reactivity allows chemists to use this compound as a starting point for building molecules with extended π-systems and defined three-dimensional shapes, which are often sought after in materials science and medicinal chemistry.

Precursors for Polyfunctionalized Quinoline Derivatives

Polyfunctionalized quinolines, those bearing multiple and varied substituent groups, are of great interest due to the nuanced chemical and physical properties that arise from the interplay of these groups. This compound serves as an excellent precursor for such molecules.

The C2-chloro group can be replaced through various synthetic methodologies, including:

Nucleophilic Aromatic Substitution (SNAr): Reactions with amines, alcohols, and thiols introduce new C-N, C-O, and C-S bonds, respectively. For example, reaction with a primary or secondary amine would yield a 2-amino-4,5,7-trimethylquinoline derivative. These reactions are often catalyzed by a base. researchgate.netd-nb.info

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the C2-position. nih.govnih.govnanochemres.org

Table 2: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | 2-Aryl-4,5,7-trimethylquinolines |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | 2-Alkynyl-4,5,7-trimethylquinolines |

| Buchwald-Hartwig | Amine | C-N | N-Substituted-2-amino-4,5,7-trimethylquinolines |

| Stille | Organostannane | C-C | 2-Aryl/Alkenyl-4,5,7-trimethylquinolines |

Building Blocks for Novel Molecular Scaffolds and Fused Ring Systems

The ability to selectively functionalize the C2-position makes this compound a valuable building block for constructing novel molecular scaffolds and complex fused ring systems. Beyond the simple substitution reactions mentioned earlier, this intermediate can participate in more elaborate tandem or domino reactions where an initial substitution is followed by one or more cyclization steps.

A common strategy involves reacting the 2-chloroquinoline (B121035) with a nucleophile that also contains a reactive functional group. For example, reacting this compound with an aminophenol or aminothiophenol could be the first step in building a larger, multi-ring heterocyclic system. After the initial nucleophilic substitution of the chlorine, the newly introduced substituent can undergo a subsequent intramolecular reaction, such as cyclodehydration or oxidative cyclization, to form a new ring fused to the quinoline backbone. The synthesis of quinoline-fused benzimidazoles, benzoxazoles, or benzothiazoles can be envisioned through this approach.

Furthermore, the introduction of an alkyne at the C2-position via a Sonogashira coupling provides a powerful handle for intramolecular cyclizations onto one of the existing methyl groups or the aromatic ring, leading to the formation of novel fused polycyclic aromatic systems. rsc.org These types of reactions are instrumental in creating the rigid, planar scaffolds often required for applications in organic electronics or as DNA intercalating agents. The synthesis of pyridazino-quinolines from chloroquinoline precursors is a documented example of building such fused systems. rsc.org

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research into chloro-substituted quinolines has primarily focused on their utility as versatile intermediates in the synthesis of more complex heterocyclic systems for medicinal and materials science applications. nih.gov The chlorine atom at the 2-position of the quinoline (B57606) ring is particularly reactive towards nucleophilic substitution, making it a key handle for molecular elaboration. Studies on analogous compounds, such as 2-chloro-7-methylquinoline (B2438791) and 4,7-dichloroquinoline, provide insights into the potential reactivity of 2-Chloro-4,5,7-trimethylquinoline.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for 2-chloroquinolines. Various nucleophiles, including amines, thiols, and alkoxides, readily displace the C2-chloride. For instance, the reaction of 2- and 4-chloroquinolines with piperidine (B6355638) has been studied, revealing differences in reactivity influenced by solvent polarity and the position of the chloro substituent. researchgate.net The 2-chloro isomer often exhibits distinct reactivity compared to the 4-chloro isomer, a phenomenon attributed to electronic effects within the fused ring system. researchgate.net

Methodological advancements have focused on improving the efficiency and scope of these substitution reactions. For example, the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives has been accomplished through coupling reactions with various benzoic acids in the presence of modern coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). nih.gov Such methodologies would likely be applicable to this compound, allowing for the synthesis of a diverse library of derivatives for biological screening.

The table below summarizes typical nucleophilic substitution reactions performed on the 2-chloroquinoline (B121035) scaffold, which are anticipated to be applicable to this compound.

| Reaction Type | Nucleophile | Reagents/Conditions | Product Type |

| Amination | Primary/Secondary Amines | Heat, Solvent (e.g., EtOH) | 2-Amino-quinolines |

| Thiolation | Thiols/Thiourea (B124793) | Base (e.g., KOH), Solvent | 2-Thio-quinolines |

| Azidation | Sodium Azide | DMF | 2-Azido-quinolines |

| Cross-Coupling | Boronic Acids | Palladium Catalyst, Base | 2-Aryl-quinolines |

Emerging Avenues in Synthetic Methodologies for Trimethylchloroquinolines

The construction of the polysubstituted quinoline core itself is an area of active research. While classical methods like the Friedländer synthesis remain relevant, modern methodologies offer greater efficiency, milder conditions, and broader substrate scope. These emerging strategies are crucial for accessing complex substitution patterns like that of this compound.

Transition metal catalysis, particularly with palladium and nickel, has enabled novel routes to quinolines. organic-chemistry.org For instance, nickel-catalyzed dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones provides a sustainable pathway to polysubstituted quinolines. organic-chemistry.org Another innovative approach involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org

Furthermore, metal-free and photocatalytic methods are gaining prominence as greener alternatives. organic-chemistry.org Visible-light-mediated aerobic dehydrogenation using inexpensive catalysts like titanium dioxide can convert tetrahydroquinolines to their aromatic quinoline counterparts. organic-chemistry.org These methods avoid harsh oxidants and high temperatures, aligning with the principles of sustainable chemistry. The synthesis of 2-chloroquinolines from 2-vinylanilines represents another modern approach to forming the core heterocyclic structure. wikipedia.org

The table below highlights some modern synthetic strategies applicable to the synthesis of substituted quinolines.

| Synthetic Strategy | Key Precursors | Catalyst/Reagent | Key Advantages |

| Dehydrogenative Cyclization | 2-Aminoaryl alcohols and ketones | Co(OAc)₂·4H₂O | One-pot, mild conditions |

| Photocatalytic Dehydrogenation | Tetrahydroquinolines | Titanium Dioxide, Visible Light | Environmentally friendly, uses air as oxidant |

| Palladium-Catalyzed Annulation | o-Iodo-anilines, Propargyl alcohols | Palladium Catalyst | Good functional group tolerance |

| Nickel-Catalyzed Dehydrogenation | α-2-Aminoaryl alcohols, Ketones | Nickel Catalyst | Sustainable, broad substrate scope |

Future Prospects in Theoretical and Mechanistic Understanding of this compound Systems

While experimental data on this compound is scarce, theoretical and computational chemistry offers a powerful avenue for future investigation. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic properties. Such studies would illuminate how the specific arrangement of the three methyl groups influences the electron density and reactivity of the quinoline ring, particularly at the C2 position.

Mechanistic understanding of its reactions could be deepened by modeling the transition states of its SNAr reactions with various nucleophiles. Computational analysis can help rationalize the regioselectivity of reactions and predict reaction rates. For example, in related 2,4-dichloroquinazoline (B46505) systems, theoretical studies have been used to explain the high regioselectivity for substitution at the C4 position over the C2 position, which is attributed to the stability of the Meisenheimer intermediate. nih.gov Similar studies on this compound could predict its reactivity profile and guide synthetic efforts.

Future research could also focus on the excited-state properties of this molecule and its derivatives. The development of new organic photosensitizers based on novel heterocyclic scaffolds like pyrroloquinolines highlights the potential for discovering interesting photophysical behaviors. nih.gov Theoretical modeling could predict the absorption and emission spectra, intersystem crossing rates, and triplet state energies of this compound derivatives, guiding the design of new materials for applications in photochemistry and photobiology.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-4,5,7-trimethylquinoline, and how are they experimentally determined?

- Answer : The compound (CAS 329210-71-1) has a molecular formula of C₁₂H₁₂ClN and molecular weight 205.68 g/mol . Key properties include purity (>99%) and structural features (chloro and methyl substituents). Experimental characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns methyl group positions and confirms substitution patterns.

- IR : Identifies C-Cl (550–850 cm⁻¹) and aromatic C-H stretching (3000–3100 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight via molecular ion peaks and fragmentation patterns .

- Elemental analysis : Confirms C, H, N, and Cl content to verify purity .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Synthesis often involves functionalizing pre-existing quinoline scaffolds:

- Chlorination : Reaction of 4,5,7-trimethylquinoline with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux conditions .

- Multi-step synthesis : Starting from substituted anilines via the Conrad-Limpach reaction, followed by methylation and chlorination steps .

- Optimization : Reaction temperature (80–120°C) and solvent (toluene or DMF) are critical to minimize side products like di- or tri-chlorinated derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in the chlorination of trimethylquinoline derivatives be addressed?

- Answer : Regioselectivity is influenced by steric and electronic factors:

- Steric effects : Methyl groups at positions 4,5,7 hinder chlorination at adjacent sites, directing Cl to less hindered positions .

- Electronic effects : Electron-donating methyl groups deactivate the ring, requiring harsher conditions (e.g., excess POCl₃) .

- Validation : Use HPLC-MS to monitor reaction progress and 2D NMR (COSY, NOESY) to confirm substitution patterns .

Q. How do analytical method discrepancies (e.g., GC/MS vs. HPLC) impact quantification of this compound in complex matrices?

- Answer : Method-dependent variations arise from:

- Extraction efficiency : ATD-GC/MS may overestimate concentrations due to higher desorption temperatures compared to solvent extraction .

- Matrix interference : Co-eluting compounds in HPLC require gradient elution optimization (e.g., 60:40 to 90:10 acetonitrile/water) .

- Resolution : Cross-validate results using orthogonal techniques (e.g., LC-TOF-MS for accurate mass confirmation) .

Q. What strategies are effective in designing bioactive derivatives of this compound for antimicrobial applications?

- Answer : Structural modifications enhance bioactivity:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to increase antimicrobial potency .

- Hybrid molecules : Conjugate with thiophene or triazine moieties to improve target binding (e.g., diethyl 2-amino-4-(3-chlorophenyl)-5-oxo-1-phenyl-7-(2-thienyl)-hexahydroquinoline derivatives) .

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays and compare with control compounds like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.